Cas no 2639441-59-9 (ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate)

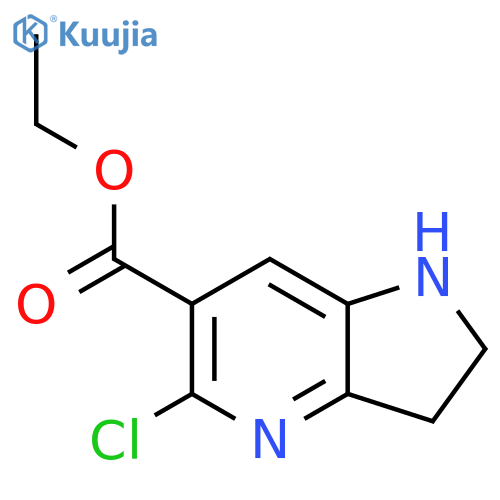

2639441-59-9 structure

商品名:ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate

ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27782711

- ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate

- 2639441-59-9

- ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate

-

- インチ: 1S/C10H11ClN2O2/c1-2-15-10(14)6-5-8-7(3-4-12-8)13-9(6)11/h5,12H,2-4H2,1H3

- InChIKey: QNHHHJGTYRIYJQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(=O)OCC)C=C2C(CCN2)=N1

計算された属性

- せいみつぶんしりょう: 226.0509053g/mol

- どういたいしつりょう: 226.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 51.2Ų

ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782711-1g |

ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate |

2639441-59-9 | 1g |

$2921.0 | 2023-09-09 | ||

| Enamine | EN300-27782711-5.0g |

ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate |

2639441-59-9 | 95.0% | 5.0g |

$8470.0 | 2025-03-19 | |

| Enamine | EN300-27782711-10.0g |

ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate |

2639441-59-9 | 95.0% | 10.0g |

$12560.0 | 2025-03-19 | |

| Enamine | EN300-27782711-0.25g |

ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate |

2639441-59-9 | 95.0% | 0.25g |

$2687.0 | 2025-03-19 | |

| Enamine | EN300-27782711-1.0g |

ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate |

2639441-59-9 | 95.0% | 1.0g |

$2921.0 | 2025-03-19 | |

| Enamine | EN300-27782711-2.5g |

ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate |

2639441-59-9 | 95.0% | 2.5g |

$5724.0 | 2025-03-19 | |

| Enamine | EN300-27782711-0.05g |

ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate |

2639441-59-9 | 95.0% | 0.05g |

$2454.0 | 2025-03-19 | |

| Enamine | EN300-27782711-0.5g |

ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate |

2639441-59-9 | 95.0% | 0.5g |

$2804.0 | 2025-03-19 | |

| Enamine | EN300-27782711-0.1g |

ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate |

2639441-59-9 | 95.0% | 0.1g |

$2571.0 | 2025-03-19 | |

| Enamine | EN300-27782711-10g |

ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate |

2639441-59-9 | 10g |

$12560.0 | 2023-09-09 |

ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

2639441-59-9 (ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate) 関連製品

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量